molecular formula C22H24N2O2 B2394916 4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-82-7

4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2394916
CAS No.: 898410-82-7
M. Wt: 348.446
InChI Key: RCHQPPCBZUFKGC-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

The use of tert-butyl and pyrroloquinoline motifs has been demonstrated in the field of catalysis. Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation, showing the efficiency of such catalysts in producing chiral pharmaceutical ingredients (Imamoto et al., 2012). Additionally, the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine for the synthesis of 3-(pyrrolyl)quinoxalinones has been reported, indicating a method for producing novel heterocyclic compounds (Tretyakov & Maslivets, 2020).

Pharmaceutical Research

In pharmaceutical research, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been investigated, highlighting the significance of the benzamide scaffold in medicinal chemistry (Norman et al., 1996). Moreover, the development of N-Benzyltetrahydropyrido-anellated thiophene derivatives as new anticholinesterases showcases the potential of incorporating tert-butyl groups into therapeutic agents (Pietsch et al., 2007).

Materials Science

The synthesis of aryl-substituted tetrahydropyrroloquinolinones from tert-butyl and ethyl 3-oxo esters, as described by Watts and Bunce (2018), provides insights into new routes for creating benzo-fused angular tricyclic amides, useful in the development of novel materials (Watts & Bunce, 2018).

Properties

IUPAC Name

4-tert-butyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-22(2,3)17-8-6-14(7-9-17)21(26)23-18-11-15-5-4-10-24-19(25)13-16(12-18)20(15)24/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHQPPCBZUFKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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